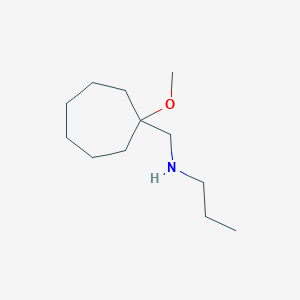
n-((1-Methoxycycloheptyl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Methoxycycloheptyl)methyl)propan-1-amine: is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-((1-Methoxycycloheptyl)methyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cycloheptyl derivatives.
Scientific Research Applications
Chemistry: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- n-((1-Methoxycyclohexyl)methyl)propan-1-amine
- n-((1-Methoxycyclooctyl)methyl)propan-1-amine
- n-((1-Methoxycyclopentyl)methyl)propan-1-amine
Comparison: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and eight-membered (cyclooctyl) counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .
Biological Activity
n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a unique molecular structure that contributes to its biological activity. Its chemical formula can be represented as follows:
- Molecular Formula : C12H19NO
- Molecular Weight : 195.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exert its effects through:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study 2 | Anticancer Activity | Showed a reduction in cell viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. |
| Study 3 | Mechanism of Action | Identified the compound's ability to modulate the mTOR pathway, suggesting a role in cancer metabolism. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar amine structure | Moderate antimicrobial activity |
| Compound B | Cycloalkyl amine derivative | Low anticancer efficacy |
| This compound | Unique cycloheptyl substitution | High antimicrobial and anticancer potential |
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-[(1-methoxycycloheptyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |
InChI Key |
KLIIFRYIGNHHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1(CCCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















